N-[4-[(2,3-Dihydro-1,3-dioxo-1H-isoindol-5-yl)oxy]phenyl]-2-thiophenecarboxamide
Overview
Description
N-[4-[(2,3-Dihydro-1,3-dioxo-1H-isoindol-5-yl)oxy]phenyl]-2-thiophenecarboxamide: is a complex organic compound that features a unique combination of isoindoline, phenyl, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-[(2,3-Dihydro-1,3-dioxo-1H-isoindol-5-yl)oxy]phenyl]-2-thiophenecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the isoindoline derivative, which is then coupled with a phenyl derivative containing a thiophene carboxamide group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the isoindoline moiety, potentially converting it to a more saturated form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce nitro, halogen, or sulfonyl groups to the phenyl ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties.
Biology: In biological research, this compound can serve as a probe or ligand in studies involving protein interactions or cellular signaling pathways.
Medicine: The potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents that target specific enzymes or receptors.
Industry: In the industrial sector, the compound may be utilized in the production of advanced materials, such as conductive polymers or organic semiconductors.
Mechanism of Action
The mechanism by which N-[4-[(2,3-Dihydro-1,3-dioxo-1H-isoindol-5-yl)oxy]phenyl]-2-thiophenecarboxamide exerts its effects is largely dependent on its interaction with specific molecular targets. The isoindoline moiety can interact with proteins or enzymes, potentially inhibiting their activity. The phenyl and thiophene groups may contribute to the compound’s ability to modulate cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
- N-[4-(2,3-Dihydro-1,3-dioxo-1H-isoindol-5-yl)phenyl]-2-thiophenecarboxamide
- N-[4-(2,3-Dihydro-1,3-dioxo-1H-isoindol-5-yl)oxy]phenyl]-2-furancarboxamide
- N-[4-(2,3-Dihydro-1,3-dioxo-1H-isoindol-5-yl)oxy]phenyl]-2-pyridinecarboxamide
Uniqueness: The uniqueness of N-[4-[(2,3-Dihydro-1,3-dioxo-1H-isoindol-5-yl)oxy]phenyl]-2-thiophenecarboxamide lies in its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions, such as in the design of targeted pharmaceuticals or advanced materials.
Properties
IUPAC Name |
N-[4-(1,3-dioxoisoindol-5-yl)oxyphenyl]thiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O4S/c22-17-14-8-7-13(10-15(14)18(23)21-17)25-12-5-3-11(4-6-12)20-19(24)16-2-1-9-26-16/h1-10H,(H,20,24)(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KALGAGKLTLMRNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC4=C(C=C3)C(=O)NC4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.